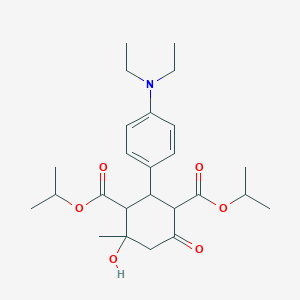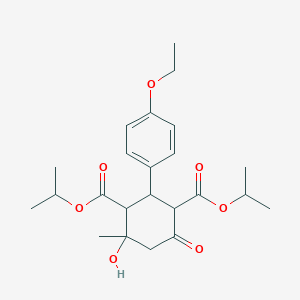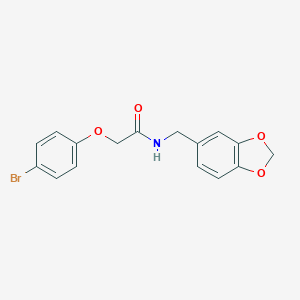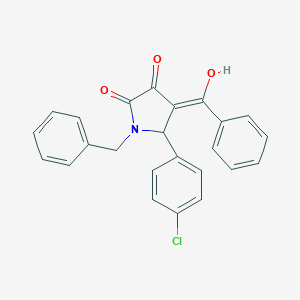
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
科学的研究の応用
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. It has been shown to have an affinity for the serotonin receptor and can act as a partial agonist or antagonist depending on the specific receptor subtype. Additionally, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to modulate the activity of dopamine and norepinephrine receptors, which are involved in reward and motivation pathways.
作用機序
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity. 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. It has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter release and receptor activity, which may contribute to its long-term effects on behavior and addiction.
実験室実験の利点と制限
One advantage of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters on behavior and addiction pathways. However, one limitation of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide. One area of interest is its potential use as a tool for studying the role of specific neurotransmitters in addiction and behavior. Additionally, there is interest in developing 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide derivatives with improved selectivity and potency for specific receptor subtypes. Finally, there is potential for 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide to be developed as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound with unique chemical properties and a mechanism of action that has been extensively studied for its potential use in scientific research applications. It has been shown to modulate neurotransmitter release and receptor activity, and has potential for use as a tool for studying addiction and behavior pathways. While there are limitations to its use in lab experiments, there are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide.
合成法
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 2-methoxybenzyl piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
製品名 |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
|---|---|
分子式 |
C25H27N3O2 |
分子量 |
401.5 g/mol |
IUPAC名 |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-15-9-8-14-22(23)26-25(29)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,29) |
InChIキー |
PUPPJPUFTOTPAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)





